1-Methoxyborinane
Description
1-Methoxyborinane is a boron-containing heterocyclic compound characterized by a six-membered borinane ring (a saturated boron-nitrogen or boron-carbon cyclic structure) substituted with a methoxy (-OCH₃) group at the 1-position. Its nomenclature follows IUPAC conventions for boron hydrides and their derivatives, where substituents like methoxy are expressed as suffixes or prefixes based on priority rules .
Properties
CAS No. |
38050-70-3 |
|---|---|
Molecular Formula |
C6H13BO |
Molecular Weight |
111.98 g/mol |
IUPAC Name |
1-methoxyborinane |
InChI |
InChI=1S/C6H13BO/c1-8-7-5-3-2-4-6-7/h2-6H2,1H3 |
InChI Key |
IQVQMFIYHOTZIT-UHFFFAOYSA-N |
Canonical SMILES |
B1(CCCCC1)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methoxyborinane typically involves the reaction of boron trihalides with methanol under controlled conditions. One common method includes the use of boron trichloride (BCl₃) and methanol (CH₃OH) in an inert atmosphere to prevent unwanted side reactions. The reaction proceeds as follows:
BCl3+CH3OH→B(OCH3)Cl2+HCl
Further purification and cyclization steps are required to obtain the final 1-Methoxyborinane product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Methoxyborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) to form boronic acids.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) to yield borane derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include mild temperatures and inert atmospheres to prevent decomposition. Major products formed from these reactions include boronic acids, borane derivatives, and substituted borinanes.
Scientific Research Applications
1-Methoxyborinane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials, including polymers and optoelectronic devices.
Mechanism of Action
The mechanism by which 1-Methoxyborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom’s empty p-orbital allows it to act as a Lewis acid, facilitating the formation of complexes with Lewis bases. This interaction is crucial in catalysis and other chemical processes where 1-Methoxyborinane is used.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
2.2. 1-Methoxypropane
- Structure : A simple ether with a three-carbon chain (C₃H₈O).
- Key Differences :
- Ring vs. Chain : 1-Methoxyborinane’s cyclic structure contrasts with 1-Methoxypropane’s linearity.
- Elemental Composition : Boron’s presence in 1-Methoxyborinane introduces unique electronic properties absent in carbon-only ethers.
2.3. Boron Heterocycles (General)
- Structural Analogues : Borinane derivatives (e.g., boracyclohexanes) share the six-membered ring but lack methoxy substituents.
Research Findings and Limitations
- Gaps in Data: No direct studies on 1-Methoxyborinane’s synthesis, spectroscopy, or applications were identified in the provided evidence. Comparisons rely on extrapolation from boron chemistry principles and methoxy-substituted hydrocarbons.
- Safety Considerations : Boron compounds often require specialized handling (e.g., respiratory protection for fine powders) , but 1-Methoxyborinane-specific protocols are undocumented.
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